molecular formula C5H11Cl2N3 B176083 1,3-Dimethyl-1H-pyrazol-4-amine dihydrochloride CAS No. 197367-87-6

1,3-Dimethyl-1H-pyrazol-4-amine dihydrochloride

Cat. No.: B176083
CAS No.: 197367-87-6
M. Wt: 184.06 g/mol
InChI Key: DWNGGFJVARNXSR-UHFFFAOYSA-N
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Safety and Hazards

The safety information signal for this compound is a warning . It’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethyl-1H-pyrazol-4-amine dihydrochloride can be synthesized through several methods. One common approach involves the cyclization of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol, which provides regioisomeric pyrazoles . Another method includes the use of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes, resulting in pyrazoles under mild conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary, but they generally follow similar principles as laboratory synthesis, with adjustments for scale and efficiency.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-1H-pyrazol-4-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different pyrazole derivatives.

    Reduction: Reduction reactions can modify the pyrazole ring, leading to different substituted pyrazoles.

    Substitution: The compound can undergo substitution reactions, where different functional groups replace the hydrogen atoms on the pyrazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include bromine for oxidation, hydrazine monohydrochloride for condensation reactions, and various catalysts like copper chloride (CuCl) for cyclization reactions .

Major Products

The major products formed from these reactions are typically substituted pyrazoles, which can have various functional groups attached to the pyrazole ring, enhancing their chemical and biological properties .

Comparison with Similar Compounds

Properties

IUPAC Name

1,3-dimethylpyrazol-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3.2ClH/c1-4-5(6)3-8(2)7-4;;/h3H,6H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWNGGFJVARNXSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1N)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197367-87-6
Record name 1,3-dimethyl-1H-pyrazol-4-amine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Dimethyl-1H-pyrazol-4-amine dihydrochloride
Reactant of Route 2
1,3-Dimethyl-1H-pyrazol-4-amine dihydrochloride
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1,3-Dimethyl-1H-pyrazol-4-amine dihydrochloride
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1,3-Dimethyl-1H-pyrazol-4-amine dihydrochloride
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1,3-Dimethyl-1H-pyrazol-4-amine dihydrochloride
Reactant of Route 6
1,3-Dimethyl-1H-pyrazol-4-amine dihydrochloride

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